molecular formula C19H17NO3S B498545 N-benzyl-2-(2-naphthylsulfonyl)acetamide

N-benzyl-2-(2-naphthylsulfonyl)acetamide

Cat. No.: B498545
M. Wt: 339.4g/mol
InChI Key: REAKACLZKQAHFW-UHFFFAOYSA-N
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Description

N-Benzyl-2-(2-naphthylsulfonyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a benzyl group attached to the nitrogen atom and a 2-naphthylsulfonyl moiety at the α-carbon of the acetamide backbone. The sulfonyl group in this compound likely enhances hydrogen-bonding capacity and polarity compared to other substituents, influencing solubility and intermolecular interactions .

Properties

Molecular Formula

C19H17NO3S

Molecular Weight

339.4g/mol

IUPAC Name

N-benzyl-2-naphthalen-2-ylsulfonylacetamide

InChI

InChI=1S/C19H17NO3S/c21-19(20-13-15-6-2-1-3-7-15)14-24(22,23)18-11-10-16-8-4-5-9-17(16)12-18/h1-12H,13-14H2,(H,20,21)

InChI Key

REAKACLZKQAHFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Sulfonyl vs.
  • Synthetic Complexity: Imidazolone derivatives (e.g., compound 4g) are synthesized via multicomponent reactions (El-Saghier), achieving high yields (85%), whereas bromo-phenoxy analogs (e.g., ) face discontinuation due to synthetic challenges .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Spectroscopic and Physical Data
Compound Name Melting Point (°C) IR Stretching (cm⁻¹) Notable NMR Shifts (δ, ppm) Reference
N-Benzyl-2-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide 154 1747 (C=O), 1669 (C=O) Not reported
N-Benzyl-2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide 489–491 Not reported Thiazol protons at δ 7.2–7.4
N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide Not reported Not reported Cyclohexyl chair conformation
Tetrahydroisoquinoline-based N-benzylacetamide derivatives Not reported Not reported Aromatic protons at δ 6.5–7.5

Key Observations :

  • Carbonyl Stretching: The imidazolone derivative (4g) exhibits two distinct C=O stretches at 1747 and 1669 cm⁻¹, reflecting the conjugated and non-conjugated carbonyl groups . In contrast, sulfonamide-containing analogs (e.g., target compound) would likely show a single intense C=O stretch with additional S=O stretches near 1350–1200 cm⁻¹.
  • Crystallography : Dichlorophenyl-sulfanyl analogs form 1D chains via N–H⋯N hydrogen bonding, whereas cyclohexyl derivatives adopt chair conformations stabilized by N–H⋯O interactions .

Key Observations :

  • Antiparasitic Potential: While benznidazole (a nitroimidazole analog) is used against Chagas disease, the sulfonamide group in the target compound may reduce nitro-associated toxicity (e.g., neurotoxicity, agranulocytosis) but requires validation .
  • Antimicrobial Applications : Thiazole-containing acetamides demonstrate antimicrobial properties, suggesting that the naphthylsulfonyl group in the target compound could modulate activity against resistant strains .

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